
2,2-Dianilino-1-phenylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dianilino-1-phenylethanone is an organic compound with the molecular formula C20H18N2O It is known for its unique structure, which includes two aniline groups attached to a phenylethanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dianilino-1-phenylethanone typically involves the reaction of phenylacetone with aniline under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, resulting in the formation of the desired product. The reaction can be summarized as follows: [ \text{Phenylacetone} + 2 \text{Aniline} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dianilino-1-phenylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The aniline groups can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution can produce various substituted aniline compounds.
Applications De Recherche Scientifique
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and inhibition.
Medicine: Research has explored its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,2-Dianilino-1-phenylethanone involves its interaction with specific molecular targets. The aniline groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. This compound may also participate in redox reactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic acid (bis-ANS): This compound is known for its ability to modulate protein liquid-liquid phase separation.
2-Anilino-1,4-naphthoquinone: Used in antifungal studies and has similar structural features.
Uniqueness: 2,2-Dianilino-1-phenylethanone is unique due to its specific structure, which allows for versatile chemical reactions and interactions. Its dual aniline groups provide distinct reactivity compared to other similar compounds, making it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
66749-88-0 |
|---|---|
Formule moléculaire |
C20H18N2O |
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
2,2-dianilino-1-phenylethanone |
InChI |
InChI=1S/C20H18N2O/c23-19(16-10-4-1-5-11-16)20(21-17-12-6-2-7-13-17)22-18-14-8-3-9-15-18/h1-15,20-22H |
Clé InChI |
OZNZKCKECBFJRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


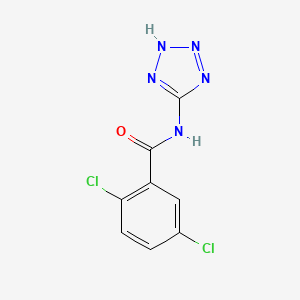
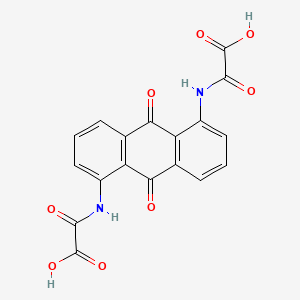
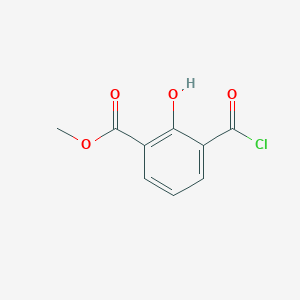
![2-[(Pentachlorophenyl)amino]benzoic acid](/img/structure/B13795962.png)
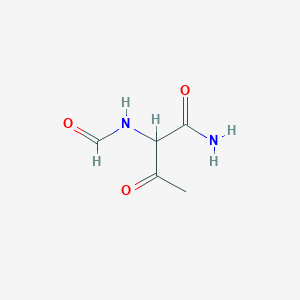
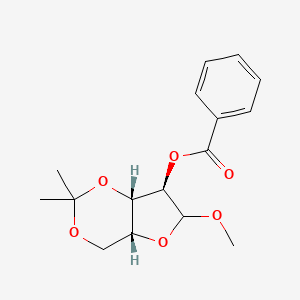
![2-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-3,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B13796003.png)
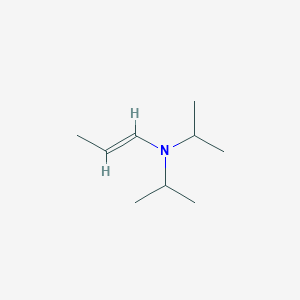
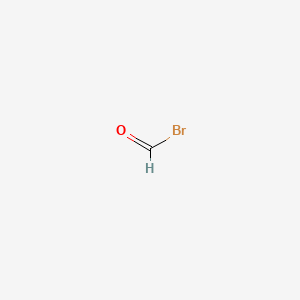

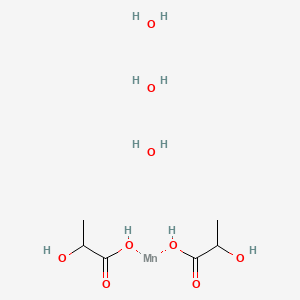
![2-{5-[(Benzofuran-2-carbonyl)-hydrazonomethyl]-furan-2-yl}-benzoic acid methyl ester](/img/structure/B13796036.png)
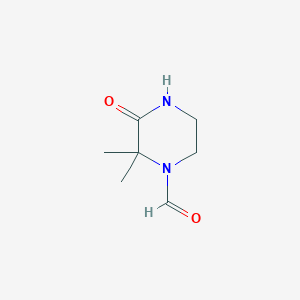
![Acetamide,N-[2-(1H-imidazol-5-YL)-1-methylethyl]-](/img/structure/B13796046.png)
